molecular formula C27H19ClN4OS B292841 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No. B292841
M. Wt: 483 g/mol
InChI Key: WNRDGKRDGZFPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one, also known as CPTP, has gained significant attention in the field of medicinal chemistry. This compound is a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Mechanism of Action

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one inhibits PTP1B activity by binding to the catalytic site of the enzyme, which prevents it from dephosphorylating insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice. 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. These effects are mediated by increased insulin signaling and activation of the AMP-activated protein kinase (AMPK) pathway.

Advantages and Limitations for Lab Experiments

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, studies could be conducted to determine the safety and efficacy of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in human clinical trials. Other future directions could include investigating the potential therapeutic applications of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one in other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome.

Synthesis Methods

The synthesis of 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves the reaction of 4-chlorophenyl hydrazine, phenylhydrazine, and phenyl isothiocyanate in the presence of acetic acid and refluxing for several hours. The resulting product is then purified by column chromatography to obtain pure 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one.

Scientific Research Applications

5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B has been identified as a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models. 5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has been shown to inhibit PTP1B activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of type 2 diabetes and obesity.

properties

Molecular Formula

C27H19ClN4OS

Molecular Weight

483 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C27H19ClN4OS/c28-20-13-11-19(12-14-20)26-22(16-31(30-26)21-9-5-2-6-10-21)24-15-23(18-7-3-1-4-8-18)29-27-32(24)25(33)17-34-27/h1-16,24H,17H2

InChI Key

WNRDGKRDGZFPSA-UHFFFAOYSA-N

SMILES

C1C(=O)N2C(C=C(N=C2S1)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

C1C(=O)N2C(C=C(N=C2S1)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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